molecular formula C7H7N3O3 B2954360 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one CAS No. 2089277-18-7

3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one

Cat. No.: B2954360
CAS No.: 2089277-18-7
M. Wt: 181.151
InChI Key: LQDSMCUMZVZXBY-UHFFFAOYSA-N
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Description

3-(4-Nitro-1H-pyrazol-1-yl)cyclobutan-1-one (CAS 2089277-18-7) is a nitropyrazole-substituted cyclobutanone derivative with a molecular formula of C7H7N3O3 and a molecular weight of 181.15 g/mol . This compound is designed for research and development applications, particularly as a key synthetic intermediate or building block in medicinal chemistry. Its structure, featuring an electron-deficient nitro-pyrazole ring fused with a strained cyclobutanone, makes it a valuable scaffold for constructing more complex N-heterocyclic frameworks, which are of significant interest in the development of new therapeutic agents . While the specific biological activity of this exact molecule may not be fully characterized, its core structural motifs are prevalent in contemporary pharmaceutical research. Recent patent literature reveals that pyrazole-carboxamide and related heterocyclic compounds are being actively investigated for their inhibitory activity against kinases such as Wee1, a promising target in oncology . Furthermore, structurally similar pyrazole compounds have been documented in patents covering a wide range of therapeutic areas, suggesting potential utility in early-stage drug discovery programs for diseases ranging from cancers to inflammatory conditions . Researchers can leverage this compound to explore novel chemical space in their quest to develop potent and selective small-molecule modulators. This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet (SDS) prior to use.

Properties

IUPAC Name

3-(4-nitropyrazol-1-yl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c11-7-1-5(2-7)9-4-6(3-8-9)10(12)13/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDSMCUMZVZXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 4-nitro-1H-pyrazole with cyclobutanone in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.

Chemical Reactions Analysis

3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one with structurally related compounds, focusing on molecular features, reactivity, and applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₇H₇N₃O₃ 181.16 Not available Cyclobutanone core (high ring strain); nitro group at pyrazole C4; ketone at C1.
2-(4-Nitro-1H-pyrazol-1-yl)cyclopentan-1-one C₈H₉N₃O₃ 195.18 EN300-3192505 Cyclopentanone core (lower ring strain); nitro group at pyrazole C4; ketone at C1.
1-Methyl-5-(methylsulfanyl)-1H-pyrazole-4-carbaldehyde C₆H₈N₂OS 156.21 877131-01-6 Pyrazole with methyl and methylsulfanyl substituents; aldehyde group at C4.
rac-(1R,2R)-2-(4-Nitro-1H-pyrazol-1-yl)cyclopentan C₈H₁₀N₃O₂ 195.19 17202-71-0 Cyclopentane backbone (non-ketone); nitro group at pyrazole C4; stereochemistry at C1 and C2.
Key Observations:

Ring Strain and Reactivity: The cyclobutanone derivative exhibits higher ring strain compared to cyclopentanone analogs, making it more reactive in ring-opening or rearrangement reactions. Cyclopentanone derivatives, such as 2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-one, are more thermally stable due to reduced strain . The absence of a ketone group in rac-(1R,2R)-2-(4-nitro-1H-pyrazol-1-yl)cyclopentan eliminates hydrogen-bonding capability, altering solubility and crystallinity .

Electronic Effects :

  • The nitro group in this compound enhances electrophilicity at the pyrazole ring, favoring nucleophilic substitution or coordination chemistry. In contrast, the methylsulfanyl group in 1-methyl-5-(methylsulfanyl)-1H-pyrazole-4-carbaldehyde provides electron-donating effects, stabilizing the pyrazole ring .

Functional Group Diversity: The aldehyde group in 1-methyl-5-(methylsulfanyl)-1H-pyrazole-4-carbaldehyde enables condensation reactions, whereas ketone-containing analogs (e.g., cyclobutanone/cyclopentanone derivatives) are suited for Grignard or hydride reductions .

Crystallographic and Computational Insights

  • Structural Refinement : Compounds like 2-(4-nitro-1H-pyrazol-1-yl)cyclopentan-1-one are often analyzed using X-ray crystallography, with refinement performed via SHELXL, a standard tool for small-molecule structures .
  • Computational Modeling : Density functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula, may predict electronic properties (e.g., charge distribution, dipole moments) for nitro-pyrazole derivatives .

Biological Activity

3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications in various fields of study.

Chemical Structure and Properties

The molecular structure of this compound features a cyclobutane ring substituted with a 4-nitro-1H-pyrazole moiety. This unique structure contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC8_{8}H8_{8}N4_{4}O2_{2}
Molecular Weight196.18 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO, ethanol

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been utilized in studies aimed at understanding its role as an inhibitor in various biochemical assays. The nitro group is hypothesized to facilitate redox reactions, contributing to its inhibitory effects on specific enzymes.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. A study reported its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for further development as an anti-inflammatory drug .

The mechanism of action involves interactions with molecular targets including enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, while the pyrazole ring may engage in hydrogen bonding and π-π interactions with biological molecules.

Study 1: Antimicrobial Activity Evaluation

In an experimental setup, this compound was tested against various microbial pathogens. The results showed a notable reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent.

Study 2: Anti-inflammatory Activity Assessment

A series of compounds derived from this compound were evaluated for their anti-inflammatory effects using carrageenan-induced edema models in rats. Compounds exhibited up to 85% inhibition of edema compared to standard treatments like indomethacin .

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